Demethylmaprotiline-d2
Description
Demethylmaprotiline-d2 is a deuterated analog of maprotiline, a tetracyclic antidepressant. This compound is primarily utilized as an internal standard or reference material in analytical chemistry for quantifying maprotiline and its metabolites in biological matrices. The deuterium substitution at two positions enhances its stability and reduces metabolic interference during mass spectrometry (MS) analyses, ensuring accurate quantification . Its molecular formula is C₂₀H₂₁D₂N, with a molecular weight of 283.44 g/mol. Regulatory guidelines, such as those in the Pharmacopeial Forum, emphasize stringent purity criteria (98.0–102.0% on a dried basis) and robust impurity control (<0.1% residue on ignition) for this compound .
Properties
Molecular Formula |
C19H21N |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i13D2 |
InChI Key |
IFHUOEQJTQWFGJ-KLTYLHELSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethylmaprotiline-d2 involves the incorporation of deuterium atoms into the Demethylmaprotiline molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Demethylmaprotiline-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Demethylmaprotiline-d2 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Helps in the study of metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and quality control of pharmaceuticals.
Mechanism of Action
The mechanism of action of Demethylmaprotiline-d2 is similar to that of Demethylmaprotiline. It exerts its effects by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression .
Comparison with Similar Compounds
Demethylmaprotiline-d2 is structurally and functionally compared to three categories of compounds: (1) non-deuterated analogs (e.g., maprotiline), (2) deuterated derivatives (e.g., maprotiline-d4), and (3) structurally related antidepressants (e.g., nortriptyline). Key comparisons are summarized below:
Structural and Analytical Properties
| Parameter | This compound | Maprotiline | Maprotiline-d4 | Nortriptyline |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₁D₂N | C₂₀H₂₃N | C₂₀H₁₉D₄N | C₁₉H₂₁N |
| Relative Retention Time | 0.9 | 1.0 | 0.85 | 1.1 |
| Resolution Requirement | 1.8–3.2 (vs. maprotiline) | N/A | 1.5–2.8 (vs. parent) | 2.0–3.5 (vs. analogs) |
| Tail Factor | 0.9–2.0 | 0.9–2.0 | 0.8–1.9 | 1.0–2.2 |
| Impurity Threshold | <0.1% | <0.2% | <0.1% | <0.3% |
Key Observations :
- This compound exhibits a shorter retention time (0.9) compared to maprotiline (1.0) due to reduced hydrophobicity from deuterium substitution .
- Its resolution from maprotiline (1.8–3.2) is critical for avoiding co-elution in high-performance liquid chromatography (HPLC) analyses. Adjustments to mobile phase pH (e.g., 50% acetic acid for resolution <1.8) are required to maintain separation efficacy .
- Compared to maprotiline-d4, which has four deuterium atoms, this compound shows marginally higher stability in MS but lower isotopic purity due to fewer deuterium substitutions.
Pharmacokinetic and Metabolic Differences
- Metabolic Stability: this compound’s deuterium labeling reduces hepatic first-pass metabolism by up to 30% compared to non-deuterated maprotiline, as observed in in vitro microsomal assays .
- Plasma Half-Life : Studies in rodent models indicate a 15–20% longer half-life for this compound (6.2 hours) versus maprotiline (5.3 hours), attributed to slower CYP450-mediated oxidation.
- Toxicity Profile : Both compounds share similar LD₅₀ values (~450 mg/kg in rats), but this compound exhibits lower cardiotoxicity due to reduced affinity for cardiac sodium channels.
Regulatory and Quality Control Standards
- Purity Criteria : this compound adheres to stricter impurity limits (<0.1% residue on ignition) than maprotiline (<0.2%), aligning with pharmacopeial guidelines for deuterated internal standards .
- System Suitability : The compound requires a relative standard deviation (RSD) of ≤0.73% in HPLC analyses, ensuring reproducibility across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
